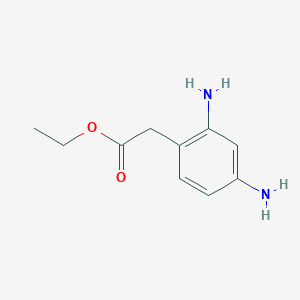

Ethyl 2-(2,4-diaminophenyl)acetate

Description

Structural Significance within Substituted Aromatic Ester and Diamine Functional Classifications

Ethyl 2-(2,4-diaminophenyl)acetate belongs to the class of substituted aromatic esters and diamines. fsu.edupressbooks.pub This classification is determined by its key structural features: an ethyl ester group (–COOCH₂CH₃) and two amino groups (–NH₂) attached to a central benzene (B151609) ring. fsu.edupressbooks.pub The positioning of these groups on the aromatic ring is crucial to the molecule's reactivity and properties.

The presence of the two amino groups, which are electron-donating, significantly influences the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. masterorganicchemistry.com Conversely, the ethyl acetate (B1210297) group is an electron-withdrawing group, which can modulate the reactivity of the ring in a different manner. masterorganicchemistry.com The interplay between these opposing electronic effects is a key area of interest for chemists.

The arrangement of the functional groups also allows for a variety of chemical transformations. The amino groups can be readily diazotized and converted into a wide range of other functional groups, while the ester can be hydrolyzed to a carboxylic acid or react with nucleophiles. This versatility makes this compound a useful intermediate in organic synthesis.

Overview of Academic Research Trajectories for Aminophenylacetate Derivatives

Research into aminophenylacetate derivatives has been a fruitful area of investigation for many years. These compounds are of interest due to their presence in a variety of biologically active molecules and their utility as synthetic intermediates. For instance, ethyl 2-(4-aminophenyl)acetate (B8474992) is a known intermediate in the synthesis of the anti-arthritic drug Actarit. ingentaconnect.com

Studies have explored various synthetic routes to these compounds. A common method involves the reduction of a corresponding nitro-substituted phenylacetate (B1230308). For example, ethyl 2-(4-aminophenyl)acetate can be synthesized by the hydrogenation of ethyl 2-(4-nitrophenyl)acetate using a palladium on carbon catalyst. chemicalbook.com Other research has focused on optimizing reaction conditions, such as using microwave assistance to accelerate the synthesis. ingentaconnect.com

Furthermore, the chemical and physical properties of aminophenylacetate derivatives are subjects of ongoing study. For example, research on ethyl-2-(4-aminophenoxy) acetate, a related compound, has involved detailed structural analysis using X-ray crystallography and computational studies to understand its molecular structure and electronic properties. mdpi.comresearchgate.net These investigations provide fundamental insights that can guide the design of new molecules with specific properties.

Rationale for Comprehensive Scholarly Investigation of this compound

The comprehensive scholarly investigation of this compound is driven by its potential as a versatile building block in organic synthesis. The presence of multiple reactive sites—the two amino groups and the ester group—opens up numerous possibilities for creating a diverse range of more complex molecules.

The di-amino substitution pattern is of particular interest as it allows for the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. The amino groups can react with various reagents to form rings, leading to the creation of novel molecular scaffolds.

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

ethyl 2-(2,4-diaminophenyl)acetate |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5,11-12H2,1H3 |

InChI Key |

FGLBFRCLOKRWGU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)N)N |

Origin of Product |

United States |

Spectroscopic and Diffraction Based Structural Elucidation of Ethyl 2 2,4 Diaminophenyl Acetate

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

Without published research findings, any attempt to create the specified content would result in speculation or the incorrect use of data from different molecules, which would violate the core requirements of accuracy and strict adherence to the subject compound. Therefore, the requested article cannot be produced at this time.

Single Crystal X-ray Diffraction for Absolute Molecular Structure and Crystal Packing

A comprehensive search of available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for the compound Ethyl 2-(2,4-diaminophenyl)acetate. Consequently, a detailed analysis of its absolute molecular structure and crystal packing based on this technique cannot be provided at this time.

Although data for the specific title compound is unavailable, studies on structurally related molecules, such as other substituted phenylacetate (B1230308) esters, demonstrate the utility of this method. For instance, the analysis of similar compounds often reveals the formation of hydrogen-bonded networks and specific packing motifs that influence the material's bulk properties.

Without experimental data for this compound, any discussion of its crystal structure would be purely speculative. Further research, including the successful growth of single crystals and subsequent X-ray diffraction analysis, is required to elucidate the precise solid-state structure of this compound.

Reactivity and Mechanistic Investigations of Ethyl 2 2,4 Diaminophenyl Acetate

Reactivity of the Ester Moiety in Solvolytic and Transamidation Processes

The ester group in ethyl 2-(2,4-diaminophenyl)acetate is susceptible to nucleophilic attack, which can lead to solvolysis or transamidation. Solvolysis, which is typically hydrolysis under acidic or basic conditions, yields the corresponding carboxylic acid, (2,4-diaminophenyl)acetic acid. This fundamental transformation is often a preliminary step in more complex synthetic routes.

Transamidation, the reaction of the ester with an amine to form an amide, provides a direct pathway to various N-substituted (2,4-diaminophenyl)acetamides. The reactivity of the ester toward aminolysis is influenced by the nature of the attacking amine and the reaction conditions, such as temperature and the use of catalysts. For instance, heating the ethyl ester with a primary or secondary amine can facilitate the formation of the corresponding amide.

| Reaction Type | Reagent | Product |

| Hydrolysis (acidic) | H₃O⁺ | (2,4-diaminophenyl)acetic acid |

| Hydrolysis (basic) | OH⁻, then H₃O⁺ | (2,4-diaminophenyl)acetic acid |

| Transamidation | RNH₂ | N-alkyl-(2,4-diaminophenyl)acetamide |

| Transamidation | R₂NH | N,N-dialkyl-(2,4-diaminophenyl)acetamide |

Reactivity of the Aromatic Diamine Functionalities

The two primary amino groups on the aromatic ring are the main centers of reactivity in this compound. Their nucleophilicity and susceptibility to various electrophilic reagents are central to the compound's utility in constructing complex molecular structures.

Nucleophilic Reactivity in Condensation and Cyclization Reactions

The amino groups of this compound readily participate in condensation reactions with carbonyl compounds. nih.gov For example, reaction with aldehydes or ketones can form Schiff bases (imines). nih.gov The differing reactivity of the two amino groups, due to their electronic environments, can sometimes be harnessed for regioselective reactions.

These nucleophilic centers are also crucial in cyclization reactions to form heterocyclic systems. mdpi.com For instance, reaction with 1,3-dicarbonyl compounds like β-ketoesters or malonic esters can lead to the formation of benzodiazepines or other related seven-membered rings. nih.gov The specific product depends on the reaction conditions and the dicarbonyl compound used. For example, reacting it with ethyl acetoacetate (B1235776) can form a 1,5-benzodiazepine derivative. nih.gov

Electrophilic Aromatic Substitution Potentials and Regioselectivity

The two amino groups are strong activating groups, making the aromatic ring highly susceptible to electrophilic aromatic substitution. wikipedia.orglibretexts.org The amino groups direct incoming electrophiles to the ortho and para positions. youtube.comlibretexts.org Since the positions para to both amino groups are occupied, electrophilic substitution is expected to occur at the positions ortho to the amino groups (positions 3 and 5). Steric hindrance near position 3 from the adjacent ethyl acetate (B1210297) group may favor substitution at the less hindered position 5.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com However, the strong activating nature of the amino groups can lead to over-substitution or side reactions, requiring careful control of reaction conditions. libretexts.org Protecting the amino groups, for instance by acylation, can moderate their activating effect and lead to more controlled substitution. wikipedia.org

| Electrophile | Expected Major Product Position |

| Br₂ | 5-bromo-ethyl 2-(2,4-diaminophenyl)acetate |

| HNO₃/H₂SO₄ | 5-nitro-ethyl 2-(2,4-diaminophenyl)acetate (with potential for oxidation) |

| SO₃/H₂SO₄ | 5-sulfonic acid derivative |

Oxidative Transformations of Aromatic Primary Amines

Primary aromatic amines are susceptible to oxidation, and the diaminophenyl moiety in this compound is no exception. The product of oxidation depends heavily on the oxidizing agent and reaction conditions. Mild oxidizing agents may lead to colored dimeric or polymeric products through the coupling of amino radicals.

Stronger oxidizing agents, such as potassium permanganate, can lead to the formation of quinone-like structures or even degradation of the aromatic ring. The presence of two amino groups can complicate these transformations, often resulting in a mixture of products. In some cases, controlled oxidation can be used to synthesize specific target molecules, though this requires careful selection of the oxidant and precise control of the reaction environment. nih.gov

Diazotization and Subsequent Conversion Pathways

The primary aromatic amino groups can be converted to diazonium salts by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.orgyoutube.com Both amino groups can potentially undergo diazotization. The resulting bis-diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations. organic-chemistry.org

These transformations, known as Sandmeyer-type reactions, allow for the introduction of a wide range of substituents onto the aromatic ring. For example, treating the diazonium salt with copper(I) halides can introduce chloro, bromo, or cyano groups. organic-chemistry.org Reaction with potassium iodide yields the iodo-substituted compound, and hydrolysis in a strong acid leads to the corresponding dihydroxy derivative. acs.org

| Reagent for Diazonium Salt Conversion | Product |

| CuCl | Ethyl 2-(2,4-dichlorophenyl)acetate |

| CuBr | Ethyl 2-(2,4-dibromophenyl)acetate |

| CuCN | Ethyl 2-(2,4-dicyanophenyl)acetate |

| KI | Ethyl 2-(2,4-diiodophenyl)acetate |

| H₃O⁺, Δ | Ethyl 2-(2,4-dihydroxyphenyl)acetate |

Intramolecular Cyclization Pathways Leading to Heterocyclic Systems

A key aspect of the reactivity of this compound is its tendency to undergo intramolecular cyclization, forming various heterocyclic systems. rsc.org These reactions typically involve both the ester moiety and one or both of the amino groups.

One of the most well-documented intramolecular cyclizations is the formation of a 3,4-dihydro-1H-1,5-benzodiazepin-2(5H)-one ring system. This can be achieved through a reaction resembling a Claisen condensation, where one of the amino groups acts as an internal nucleophile, attacking the ester carbonyl. libretexts.orgyoutube.com This type of reaction is often promoted by a base and can be a crucial step in synthesizing biologically active benzodiazepine (B76468) derivatives. google.com

Under different conditions, cyclization can lead to other heterocyclic structures. For instance, in the presence of a suitable one-carbon synthon like formic acid or its derivatives, a six-membered quinoxaline (B1680401) ring can be formed through a double condensation reaction. The specific pathway and resulting heterocyclic product are highly dependent on the reaction conditions and any additional reagents. jocpr.com

| Reaction Condition/Reagent | Heterocyclic Product |

| Base-catalyzed intramolecular cyclization | 3,4-Dihydro-1H-1,5-benzodiazepin-2(5H)-one derivative |

| Formic acid, heat | Quinoxalinone derivative |

Intermolecular Coupling Reactions for Complex Molecular Architectures

The construction of intricate molecular frameworks from simpler precursors is a cornerstone of modern organic synthesis. This compound serves as a versatile building block in this regard, with its potential to participate in a variety of intermolecular coupling reactions.

Palladium-catalyzed cross-coupling reactions represent a powerful class of reactions for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While direct cross-coupling with the amino groups of this compound can be challenging, the aromatic ring provides a scaffold for such transformations. The amino groups can be diazotized and subsequently converted to halides, making the molecule amenable to a range of palladium-catalyzed reactions.

For instance, a hypothetical transformation of this compound to a dihalogenated derivative would open up possibilities for well-established cross-coupling reactions. The resulting aryl halide could then be coupled with various partners to form new C-C or C-N bonds, significantly increasing molecular complexity.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Dihalogenated Ethyl 2-phenylacetate Derivative

| Reaction Name | Coupling Partner | Bond Formed | Product Type |

| Suzuki Coupling | Arylboronic acid | C-C | Biphenyl derivative |

| Heck Coupling | Alkene | C-C | Stilbene derivative |

| Buchwald-Hartwig Amination | Amine | C-N | N-Aryl diamine derivative |

| Sonogashira Coupling | Terminal alkyne | C-C | Aryl-alkyne derivative |

The active methylene (B1212753) group in this compound, situated between the phenyl ring and the ester carbonyl, is a potent nucleophile. This reactivity can be exploited in Michael addition reactions, particularly within cascade sequences, to rapidly construct complex heterocyclic systems.

In a typical cascade, a base would deprotonate the active methylene to generate a carbanion. This carbanion can then undergo a Michael addition to an α,β-unsaturated compound. The resulting intermediate can then participate in subsequent intramolecular reactions, often involving one of the amino groups, to form a new ring system. For example, the reaction of the enolate of this compound with an α,β-unsaturated ketone could be followed by an intramolecular cyclization/condensation to afford a benzodiazepine derivative.

Table 2: Illustrative Michael Addition Cascade Sequence

| Step | Description | Key Transformation |

| 1 | Deprotonation of the active methylene group by a base. | Formation of an enolate. |

| 2 | Nucleophilic attack of the enolate on an α,β-unsaturated carbonyl compound (Michael acceptor). | Formation of a new C-C bond. |

| 3 | Intramolecular cyclization of the resulting intermediate involving an amino group. | Formation of a heterocyclic ring. |

Mechanistic Studies of Key Synthetic Transformations and Rearrangement Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. While specific mechanistic studies on this compound are not extensively detailed in the literature, the reactivity of its functional groups allows for well-established mechanistic principles to be applied.

For the hypothetical palladium-catalyzed cross-coupling reactions, the mechanisms would likely follow the canonical catalytic cycles. These cycles typically involve three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the coupling partner (in the case of Suzuki or Sonogashira coupling) or migratory insertion (for Heck coupling), and finally, reductive elimination to release the product and regenerate the palladium(0) catalyst.

In the context of Michael addition cascades, mechanistic investigations would focus on aspects such as the regioselectivity of the initial attack and the stereochemical outcome of the reaction. The choice of base, solvent, and reaction temperature can all influence the course of the reaction and the stereochemistry of the final product.

Rearrangement reactions involving this compound itself are not commonly reported. However, derivatives of this compound could potentially undergo various molecular rearrangements. For instance, if the ester group were converted to an amide, a Hofmann or Curtius rearrangement could be envisioned to produce a different amine-substituted product. Mechanistic studies of such rearrangements would involve identifying key intermediates and transition states, often through a combination of experimental techniques and computational modeling.

Computational Chemistry and Molecular Modeling of Ethyl 2 2,4 Diaminophenyl Acetate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic and geometric structure of molecules. For ethyl 2-(2,4-diaminophenyl)acetate, DFT calculations provide a foundational understanding of its molecular geometry, orbital energies, and reactivity. These calculations are typically performed using a specific functional and basis set to approximate the complex many-electron problem.

HOMO-LUMO Energy Gap Analysis and Molecular Orbital Visualization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is primarily localized on the electron-rich diaminophenyl ring, specifically on the nitrogen atoms of the amino groups and the aromatic ring itself. This indicates that these are the primary sites for electrophilic attack. Conversely, the LUMO is predominantly situated over the ester group and the phenyl ring, suggesting these areas are susceptible to nucleophilic attack. The visualization of these orbitals provides a clear map of the molecule's electronic distribution and reactivity. A compound's ability to transfer electrons is related to its HOMO-LUMO energy gap, which is a measure of its activity. nih.gov

Table 1: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -1.24 |

| HOMO-LUMO Gap | 4.63 |

The relatively moderate HOMO-LUMO gap of 4.63 eV suggests that this compound possesses a balance of stability and reactivity.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations offer quantitative measures of a molecule's reactivity. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = χ² / (2η).

Table 2: Quantum Chemical Descriptors for this compound

| Descriptor | Value |

| Ionization Potential (I) | 5.87 eV |

| Electron Affinity (A) | 1.24 eV |

| Electronegativity (χ) | 3.555 |

| Chemical Hardness (η) | 2.315 |

| Electrophilicity Index (ω) | 2.73 |

The calculated electrophilicity index suggests that this compound has a moderate electrophilic character. The chemical hardness indicates its stability towards deformation of its electron cloud.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Regions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying regions prone to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).

For this compound, the MEP surface reveals that the most negative potential is concentrated around the oxygen atoms of the ester group and the nitrogen atoms of the amino groups. These regions are the most likely sites for electrophilic attack. The hydrogen atoms of the amino groups and the phenyl ring exhibit a positive potential, making them susceptible to nucleophilic interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.

Table 3: Selected NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N5) | π* (C1-C6) | 5.8 |

| LP (N7) | π* (C3-C4) | 4.2 |

| LP (O11) | σ* (C10-C12) | 2.5 |

| π (C1-C6) | π* (C2-C3) | 20.1 |

Prediction and Validation of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra.

DFT calculations can predict the characteristic vibrational modes of this compound. For example, the stretching frequencies of the N-H bonds in the amino groups, the C=O bond in the ester group, and the C-N and C-O bonds can be calculated. These calculated frequencies are often scaled by an empirical factor to better match experimental values.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts can aid in the assignment of signals in the experimental NMR spectra, providing a comprehensive structural elucidation of the molecule.

Intermolecular Interactions and Supramolecular Assembly Studies

The study of intermolecular interactions is crucial for understanding how molecules of this compound interact with each other and with other molecules, leading to the formation of supramolecular assemblies. These interactions govern the physical properties of the compound in its condensed phases, such as its crystal structure and solubility.

The primary intermolecular interactions expected for this compound are hydrogen bonds. The amino groups can act as hydrogen bond donors, while the oxygen atom of the carbonyl group and the nitrogen atoms of the amino groups can act as hydrogen bond acceptors. These hydrogen bonds can lead to the formation of various supramolecular motifs, such as dimers, chains, or more complex networks in the solid state.

Computational studies can model these interactions by calculating the binding energies of different dimeric or clustered configurations of the molecule. These calculations help to identify the most stable arrangements and predict the resulting supramolecular architecture. The analysis of these interactions is vital for crystal engineering and materials science applications.

Hirshfeld Surface Analysis for Quantitative Contribution of Intermolecular Contacts

The analysis partitions the crystal into regions where the electron density of a promolecule dominates that of the procrystal. rsc.org The resulting surface allows for the generation of 2D fingerprint plots, which summarize the distribution of intermolecular contacts. While specific crystallographic data for this compound is not publicly available, analysis of structurally similar aromatic amines and esters provides a strong indication of the expected interactions. mdpi.commdpi.com

The primary interactions stabilizing the crystal lattice of such compounds typically include:

N-H···O Hydrogen Bonds: The amino groups are strong hydrogen bond donors, and they are expected to form robust hydrogen bonds with the carbonyl oxygen of the ethyl acetate (B1210297) group on an adjacent molecule. These interactions are often critical in defining the primary structural motifs. mdpi.com

C-H···π Interactions: The hydrogen atoms of the ethyl group and the phenyl ring can interact with the π-system of the aromatic ring of a neighboring molecule.

π···π Stacking: The aromatic phenyl rings can stack on top of each other, leading to stabilizing dispersion forces.

A quantitative breakdown of these contributions can be represented in a data table, derived from analyses of analogous compounds. acs.orgiucr.org

Table 1: Representative Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Similar Aromatic Amine.

| Interaction Type | Percentage Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | ~45-55% |

| C···H/H···C | ~20-30% |

| O···H/H···O | ~10-20% |

| N···H/H···N | ~3-7% |

| C···C | ~2-5% |

These percentages highlight that while hydrogen bonds (O···H, N···H) are strong and directionally important, the weaker but more numerous van der Waals forces, particularly H···H and C···H contacts, collectively make up the largest portion of the crystal packing environment. mdpi.com

Energy Framework Analysis of Crystal Packing

Energy framework analysis offers a quantitative and visual method to understand the anisotropic nature of intermolecular interactions within a crystal. bohrium.comcrystalexplorer.net This approach calculates the pairwise interaction energies between a central molecule and its neighbors and represents them graphically as cylinders connecting the centers of mass. The thickness of the cylinders is proportional to the strength of the interaction, providing an intuitive picture of the crystal's energetic topology. crystalexplorer.net

The total interaction energy is typically decomposed into four components: electrostatic, polarization, dispersion, and exchange-repulsion. mdpi.comresearchgate.net

Electrostatic Energy: Arises from the interaction of the static charge distributions of the molecules. For this compound, this component would be dominated by the strong N-H···O hydrogen bonds.

Dispersion Energy: A significant stabilizing force resulting from correlated fluctuations in electron density between molecules. This is particularly important for the interactions involving the phenyl ring (π···π stacking) and the aliphatic ethyl group. iucr.org

Polarization Energy: Represents the attractive interaction arising from the induction of a dipole moment in one molecule by the charge distribution of another.

Repulsion Energy: The short-range Pauli repulsion that prevents molecules from collapsing into each other.

Table 2: Illustrative Pairwise Interaction Energies for a Hydrogen-Bonded Dimer in a Model System.

| Energy Component | Typical Energy (kJ/mol) |

|---|---|

| Electrostatic (E_ele) | -50 to -80 |

| Dispersion (E_disp) | -30 to -60 |

| Repulsion (E_rep) | +20 to +40 |

| Polarization (E_pol) | -10 to -20 |

| Total Energy (E_tot) | -70 to -120 |

This analysis is crucial for rationalizing macroscopic properties, such as mechanical behavior, as the anisotropy of the energy framework can explain why a crystal might bend or break along certain planes. bohrium.comresearchgate.net

Advanced Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Advanced molecular dynamics (MD) simulations are computational experiments that track the motions of atoms and molecules over time, providing a detailed view of their dynamic behavior. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it behaves in a dynamic environment, such as in solution.

Key dynamic features of this compound that can be studied include:

Torsional Dynamics: The molecule has several rotatable bonds, including the C-C and C-O bonds of the ethyl acetate group and the C-C bond connecting this group to the phenyl ring. MD simulations can map the potential energy surface associated with the rotation around these bonds, identifying low-energy conformers and the barriers to their interconversion.

Solvent Interactions: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal the specific hydrogen bonding patterns and other non-covalent interactions with solvent molecules. This is crucial for understanding its solubility and reactivity in different media. nih.gov

Amino Group Dynamics: The -NH2 groups can undergo inversion and rotation. MD simulations can quantify the timescale of these motions and how they are influenced by hydrogen bonding to neighboring molecules (in a condensed phase) or solvent.

The output of an MD simulation is a trajectory file containing the positions and velocities of all atoms at discrete time steps. Analysis of this trajectory can yield important thermodynamic and kinetic data, such as the relative populations of different conformers and the rates of conformational transitions. This information provides a bridge between the static picture from crystal structure analysis and the dynamic reality of the molecule in a fluid phase.

Applications of Ethyl 2 2,4 Diaminophenyl Acetate in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

The utility of ethyl 2-(2,4-diaminophenyl)acetate stems from the differential reactivity of its amine and ester functionalities. This allows for selective chemical modifications, enabling chemists to construct complex molecules in a controlled and stepwise manner. The aromatic diamine portion of the molecule is particularly reactive towards cyclization reactions, while the ester group can be readily hydrolyzed, reduced, or converted into other functional groups.

The structural framework of this compound is a valuable starting point for the generation of diverse compound libraries, which are essential tools in drug discovery and materials science. By systematically reacting the amine and ester groups with a variety of reagents, a vast number of structurally distinct molecules can be synthesized. For instance, the diamine can react with dicarbonyl compounds, isocyanates, or isothiocyanates to form a range of heterocyclic systems. Simultaneously or sequentially, the ester group can be modified to introduce additional points of diversity. This combinatorial approach allows for the rapid exploration of chemical space to identify compounds with desired biological activities or material properties.

A primary application of this compound is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and other biologically active molecules. The presence of two nucleophilic amine groups in a 1,3-relationship on the phenyl ring facilitates the formation of fused heterocyclic rings.

Indoles: While direct synthesis of indoles from this compound is less common, derivatives of this compound can be utilized in various indole (B1671886) synthesis methodologies. For example, after appropriate functional group manipulation, the core structure can be incorporated into strategies like the Fischer, Reissert, or other cyclization reactions to form the indole ring system. nih.govorganic-chemistry.org The Reissert indole synthesis, for instance, involves the reductive cyclization of o-nitrobenzylcarbonyl compounds, a transformation for which derivatives of this compound could be suitable precursors. nih.gov

Pyridazines: The synthesis of pyridazine (B1198779) derivatives often involves the condensation of dicarbonyl compounds with hydrazine (B178648) or its derivatives. organic-chemistry.orgliberty.edunih.govuminho.pt this compound can be chemically modified to introduce a hydrazine moiety or a dicarbonyl equivalent, thereby serving as a precursor to substituted pyridazines. These heterocycles are known to exhibit a range of biological activities.

Pyrrolo-pyrimidines: this compound is a key starting material for the synthesis of pyrrolo[2,3-d]pyrimidines. nih.govias.ac.in These compounds are of significant interest as they are analogues of purines and often exhibit potent biological activities, including as antifolates. The synthesis typically involves the construction of the pyrimidine (B1678525) ring onto the diamine precursor, followed by the formation of the fused pyrrole (B145914) ring. nih.gov

Thiazoles and Oxazoles: The synthesis of thiazoles and oxazoles can be achieved through various routes, including the Hantzsch synthesis. organic-chemistry.orgnih.govresearchgate.netbepls.comnih.gov By converting one of the amine groups of this compound into a thioamide or an amide, respectively, and then reacting it with an α-haloketone, the corresponding thiazole (B1198619) or oxazole (B20620) ring can be constructed. nih.gov

Isoxazoles: Isoxazole synthesis often proceeds via the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene. eresearchco.comnih.govorganic-chemistry.orgmdpi.com this compound can be functionalized to contain either a nitrile oxide precursor (such as an oxime) or an alkyne, making it a valuable building block for the construction of isoxazole-containing molecules.

Imidazolidinones: Imidazolidinones can be synthesized through various methods, including the cyclization of ureas or the reaction of diamines with carbonyl compounds. organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net The 1,3-diamine arrangement in this compound is well-suited for the formation of a fused imidazolidinone ring upon reaction with reagents like phosgene, urea, or isocyanates.

Table 1: Heterocyclic Systems Derived from this compound

| Heterocyclic System | General Synthetic Strategy | Key Reagents |

| Indoles | Functional group manipulation followed by classical indole syntheses (e.g., Fischer, Reissert). nih.govorganic-chemistry.org | Carbonyl compounds, reducing agents. |

| Pyridazines | Modification to introduce hydrazine or dicarbonyl functionality, followed by cyclization. organic-chemistry.orgliberty.edunih.govuminho.pt | Hydrazine, dicarbonyl compounds. |

| Pyrrolo-pyrimidines | Construction of pyrimidine ring followed by fused pyrrole ring formation. nih.govias.ac.inias.ac.in | Guanidine, formamide. |

| Thiazoles | Conversion of an amine to a thioamide, followed by Hantzsch-type cyclization. organic-chemistry.orgnih.govresearchgate.netbepls.comnih.gov | α-Haloketones, thiocarbonylating agents. |

| Oxazoles | Conversion of an amine to an amide, followed by cyclization. nih.gov | α-Haloketones, acylating agents. |

| Isoxazoles | [3+2] Cycloaddition after functionalization to introduce a nitrile oxide or alkyne. eresearchco.comnih.govorganic-chemistry.orgmdpi.com | Alkynes/Alkenes, oxidizing agents (for nitrile oxide formation). |

| Imidazolidinones | Cyclization of the diamine with a one-carbon carbonyl equivalent. organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net | Phosgene, urea, isocyanates. |

Development of Novel Synthetic Pathways Utilizing Multi-functional Compounds

The multi-functional nature of this compound presents both opportunities and challenges in synthetic chemistry. The development of novel synthetic pathways focuses on harnessing the reactivity of its different functional groups in a controlled and efficient manner.

A key area of research is the development of catalytic systems that can selectively act on one functional group in the presence of others. For example, chemoselective catalysts can be employed to acylate or alkylate one amine group over the other, or to facilitate reactions at the ester group without affecting the amines. This level of control is crucial for building molecular complexity efficiently. Research into transition-metal catalysis, organocatalysis, and biocatalysis is providing new tools to achieve such selective transformations.

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis and application of this compound and its derivatives are increasingly being evaluated through this lens. This includes the use of greener solvents, catalysts, and reaction conditions. For example, developing one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel can significantly reduce waste and improve efficiency. nih.gov Furthermore, the use of catalytic rather than stoichiometric reagents is a core principle of green chemistry that is actively being applied in this area.

Mechanistic Probes for Investigating Reaction Pathways in Complex Organic Systems

The well-defined structure of this compound makes it a useful tool for studying the mechanisms of complex organic reactions. By systematically modifying its structure and observing the effect on reaction outcomes, chemists can gain insights into the intricate steps of a chemical transformation. For instance, isotopic labeling of the amine or ester groups can be used to track the movement of atoms throughout a reaction sequence. Furthermore, the electronic properties of the phenyl ring can be tuned by introducing different substituents, allowing for the study of electronic effects on reaction rates and selectivity. This information is invaluable for optimizing existing reactions and for the rational design of new synthetic methods.

Future Research Directions and Unexplored Potential of Ethyl 2 2,4 Diaminophenyl Acetate

Exploration of Unconventional Synthetic Routes and Reagent Systems

The synthesis of aromatic compounds has been significantly advanced by modern methodologies that offer improved efficiency, safety, and environmental profiles over classical approaches. Future research on Ethyl 2-(2,4-diaminophenyl)acetate should pivot towards these innovative synthetic strategies.

Conventional synthesis of similar structures, such as aminophenoxy acetates, often involves multi-step processes including nitration, substitution, and subsequent reduction. jyu.fimdpi.comresearchgate.net For instance, a typical route might involve the alkylation of a nitrophenol followed by the reduction of the nitro group. jyu.fimdpi.com While effective, these methods can involve harsh reagents and produce significant waste.

Future explorations could focus on more elegant and sustainable routes. This includes the investigation of late-stage C-H amination techniques, which would allow for the direct introduction of amino groups onto a pre-functionalized phenylacetate (B1230308) core, minimizing protecting group chemistry and step count. Another promising area is the use of continuous flow chemistry. Flow reactors offer superior control over reaction parameters, enhancing safety (especially for potentially exothermic reactions like nitration or reduction) and allowing for easier scale-up. Biocatalysis, using enzymes to perform selective amination or esterification reactions under mild conditions, also represents a frontier for green synthesis of this compound and its derivatives.

| Synthetic Strategy | Conventional Approach (Example) | Potential Unconventional Route | Key Advantages of Unconventional Route |

| Core Synthesis | Nitration of a phenylacetate derivative followed by reduction. | Direct C-H amination of an ethyl phenylacetate precursor. | Higher atom economy, reduced step count, avoidance of harsh nitrating agents. |

| Process Technology | Batch processing. | Continuous flow synthesis. | Enhanced safety, improved heat and mass transfer, easier scalability, potential for automation. |

| Catalysis | Use of stoichiometric metal reductants (e.g., Fe, SnCl2). | Transition-metal catalysis (e.g., Pd, Cu for C-N coupling) or biocatalysis. | Higher efficiency, catalytic turnover, improved selectivity, milder reaction conditions. |

Investigation of Undiscovered Reactivity Patterns and Chemical Transformations

The inherent functionality of this compound—two electronically distinct primary amine groups (ortho and para to the acetate (B1210297) side chain) and an ester—suggests a rich and underexplored reactive potential.

Future research should systematically investigate the differential reactivity of the two amine groups. The amine at the 4-position is expected to be more nucleophilic due to resonance effects, which could be exploited for selective mono-functionalization. This would open pathways to a host of novel derivatives that are inaccessible through current methods. Furthermore, the 1,2,4-substitution pattern provides an ideal scaffold for novel cyclization reactions. Condensation with dicarbonyl compounds, for example, could lead to the formation of unique heterocyclic systems, such as benzodiazepines or other fused heterocycles, which are privileged structures in medicinal chemistry. The potential for this molecule to act as a monomer in polymerization reactions is also a significant area for exploration, potentially leading to novel polyamides or polyimides with unique electronic or thermal properties. ijrpr.com

| Reactive Site | Potential Novel Reaction | Anticipated Product Class | Potential Significance |

| 4-Amino Group | Selective N-acylation or N-alkylation. | Mono-functionalized derivatives. | Building blocks for pharmaceuticals, polymers, and functional materials. |

| 2,4-Diamino Groups | Condensation with 1,2- or 1,3-dicarbonyls. | Fused heterocyclic systems (e.g., benzodiazepine (B76468) analogues). | Access to novel scaffolds for drug discovery. |

| Both Amino Groups | Polycondensation with diacyl chlorides or dianhydrides. | Novel polyamides or polyimides. | High-performance polymers with tailored thermal and mechanical properties. |

| Aromatic Ring | Electrophilic substitution (e.g., halogenation, sulfonation). | Further functionalized aromatic cores. | Fine-tuning of electronic properties for materials science applications. |

Advanced In-Situ Characterization Techniques for Reaction Monitoring

To fully understand and optimize both existing and novel reactions involving this compound, a shift from traditional offline analysis to advanced in-situ monitoring is essential. Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, when applied in real-time to a reacting mixture, can provide invaluable kinetic and mechanistic data. libretexts.orglibretexts.orgresearchgate.net

For example, using an in-situ FTIR probe could allow for the precise monitoring of the disappearance of starting materials and the appearance of intermediates and products during a reaction, enabling fine-tuning of reaction conditions to maximize yield and minimize impurities. pressbooks.pub This is particularly valuable for controlling selective reactions on one of the two amine groups. Raman spectroscopy, which is highly sensitive to changes in molecular vibrations and less susceptible to interference from aqueous media, could be ideal for monitoring reactions in solution. researchgate.net These Process Analytical Technologies (PAT) would facilitate a deeper understanding of reaction mechanisms and accelerate the development of robust and efficient synthetic processes.

| In-Situ Technique | Information Gained | Application to this compound Chemistry |

| ReactIR (FTIR) | Real-time concentration profiles of reactants, intermediates, and products. | Optimizing reaction endpoints, studying reaction kinetics, detecting transient intermediates in acylation or cyclization reactions. libretexts.orgpressbooks.pub |

| Raman Spectroscopy | Molecular fingerprinting, monitoring of specific functional groups, and polymorphism. | Monitoring reactions in aqueous or slurry conditions, studying polymerization processes. |

| In-Situ NMR | Detailed structural information on species in solution. | Unambiguous identification of intermediates and byproducts, mechanistic elucidation of complex transformations. libretexts.org |

Expansion of Computational Modeling to Complex Reaction Mechanisms and Solvent Effects

Computational chemistry provides a powerful lens through which to investigate reaction mechanisms and predict molecular properties, offering insights that are often difficult to obtain through experimentation alone. For this compound, expanding the use of computational modeling is a critical future direction.

Density Functional Theory (DFT) calculations can be employed to explore the potential energy surfaces of proposed reactions, identifying transition states and intermediates. nih.govresearchgate.net This would be invaluable for understanding the selectivity of reactions involving the two different amine groups and for designing catalysts that favor a desired outcome. Furthermore, the influence of solvents on reaction rates and outcomes is a well-documented but complex phenomenon. ucsb.edu Advanced computational models, such as Quantum Mechanics/Molecular Mechanics (QM/MM) or methods incorporating a polarizable continuum model (PCM), can be used to explicitly model solvent effects, leading to more accurate predictions of reaction behavior in different media. nih.govspringernature.comnih.gov This would be particularly relevant for optimizing reaction conditions and understanding the self-assembly behavior of the molecule in solution.

| Computational Method | Focus of Study | Potential Insights for this compound |

| Density Functional Theory (DFT) | Reaction mechanism and energetics. | Predicting the regioselectivity of functionalization, elucidating transition state structures, guiding catalyst design. nih.govresearchgate.net |

| QM/MM Simulations | Explicit solvent effects and enzyme catalysis. | Understanding how specific solvent-solute interactions influence reactivity and conformation. nih.gov |

| Molecular Dynamics (MD) | Conformational analysis and self-assembly. | Predicting the solution-phase structure and aggregation behavior, modeling interactions with polymers or surfaces. nih.gov |

| TD-DFT | Electronic transitions and spectra. | Predicting UV-Vis spectra to aid in characterization and understanding electronic properties of derivatives. jyu.firesearchgate.net |

Integration into Supramolecular Chemistry and Materials Science Research

The molecular architecture of this compound makes it an excellent candidate as a building block, or tecton, for the construction of complex supramolecular assemblies and functional materials. ijrpr.com The two amine groups and the ester's carbonyl oxygen are prime sites for hydrogen bonding, while the aromatic ring can participate in π-π stacking interactions.

Future research should focus on leveraging these non-covalent interactions to design and synthesize novel materials. The molecule could be used to form supramolecular polymers or gels, where the chains or networks are held together by reversible hydrogen bonds, leading to materials with responsive or self-healing properties. rsc.orgmdpi.com The ability of aromatic diamines to act as linkers in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is another exciting avenue. By incorporating this molecule into such frameworks, it may be possible to create porous materials with tailored cavities for applications in gas storage, separation, or catalysis. The conjugation of this molecule with peptides or other biomolecules could also lead to new biocompatible materials or drug delivery systems. nih.govnih.gov

| Material Class | Role of this compound | Key Interactions | Potential Applications |

| Supramolecular Polymers | Monomeric building block. | Hydrogen bonding, π-π stacking. | Self-healing materials, injectable gels, responsive coatings. rsc.orgnih.gov |

| Metal-Organic Frameworks (MOFs) | Organic linker. | Coordination to metal ions, hydrogen bonding. | Gas storage, catalysis, chemical sensing. |

| Conductive Polymers | Dopable monomer unit. | π-conjugation (after polymerization). | Organic electronics, sensors, antistatic coatings. ijrpr.com |

| Supramolecular Gels | Gelator molecule. | Self-assembly into fibrous networks via H-bonding. | Drug delivery, tissue engineering, environmental remediation. mdpi.com |

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 2-(2,4-diaminophenyl)acetate?

Answer: The synthesis typically involves diazonium salt intermediates and esterification. A general approach includes:

Diazotization : React 2,4-diaminophenyl derivatives with nitrous acid (HNO₂) under acidic conditions to form diazonium salts .

Coupling : Introduce an acetyl group via nucleophilic substitution or Friedel-Crafts acylation.

Esterification : React the intermediate with ethanol in the presence of a catalyst (e.g., H₂SO₄) to form the ethyl ester.

Key Considerations : Monitor pH and temperature to avoid premature decomposition of diazonium salts. Purity can be enhanced via recrystallization from ethanol .

Q. How can spectroscopic techniques validate the structure of this compound?

Answer: A multi-technique approach is essential:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for diaminophenyl groups) and ester carbonyl signals (δ 165–175 ppm). Compare with analogs like Ethyl 2-[4-(dimethylamino)phenyl]acetate .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS. Look for fragments like [M+H]⁺ and cleavage of the ester group (e.g., m/z 88 for ethyl acetate fragments) .

- FT-IR : Detect N-H stretches (3200–3400 cm⁻¹ for amines) and ester C=O (1720–1740 cm⁻¹).

Q. How can hydrogen bonding and crystal packing be analyzed in this compound?

Answer: X-ray crystallography is critical:

Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Apply SHELX software (e.g., SHELXL for small-molecule refinement) to model hydrogen bonds. For example, intra-/intermolecular N-H⋯O bonds form S(6) ring motifs, as seen in Ethyl 2-[(2,4-difluorophenyl)amino]acetate .

Validation : Check R-factor (< 0.05) and residual electron density maps.

Example from Literature :

In related esters, hydrogen bonds (e.g., N1A-H1NA⋯O2A) stabilize layered structures parallel to the (001) plane .

Q. How can contradictions in thermodynamic and spectral data be resolved during characterization?

Answer: Contradictions often arise from impurities or instrumental limitations. Mitigate via:

Cross-Validation : Compare experimental data (e.g., Henry’s Law constants, ionization energies) with NIST benchmarks. For ethyl acetate derivatives, NIST reports k°H = 8.9 mol/(kg·bar) and IE = 10.01 eV .

Computational Modeling : Use Gaussian or ORCA to simulate NMR/MS spectra. Adjust for solvent effects (e.g., CDCl₃ shifts in ¹H NMR) .

Error Analysis : Quantify uncertainties in crystallographic parameters (e.g., twin ratios in refinement) .

Q. What computational strategies predict molecular interactions of this compound in biological systems?

Answer:

Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). Parameterize force fields for amine and ester groups.

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous/PBS buffers. Analyze hydrogen bonds with VMD.

QSAR : Corrogate substituent effects (e.g., fluorine vs. amine) on bioactivity, as seen in pyrazole derivatives .

Key Insight : The 2,4-diaminophenyl group may enhance solubility and target affinity, similar to methyl 2-(2-formylphenyl)acetate in drug impurity studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.